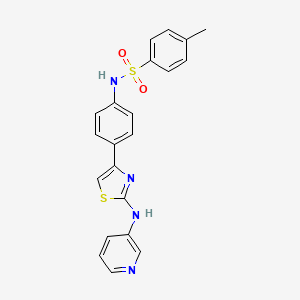

4-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S2/c1-15-4-10-19(11-5-15)29(26,27)25-17-8-6-16(7-9-17)20-14-28-21(24-20)23-18-3-2-12-22-13-18/h2-14,25H,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIFTEWIZICQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyridine moiety is then introduced via a nucleophilic substitution reaction. The final step involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Thiazole Ring Formation and Functionalization

The thiazole core is synthesized via condensation reactions. For structurally analogous compounds:

-

α-Bromo ketones react with thiourea derivatives under basic conditions to form thiazole rings .

-

Microwave-assisted methods enhance reaction efficiency (e.g., 140°C for 45 min in toluene/DMF) .

Example Reaction Pathway:

| Reactants | Conditions | Product Yield | Reference |

|---|---|---|---|

| 2-Chloro-1-phenylethanone + 1-methylthiourea | Reflux in ethanol, 12–20 h | 88% |

Sulfonamide Group Reactivity

The benzenesulfonamide moiety participates in:

-

Nucleophilic substitutions : The sulfonamide nitrogen reacts with electrophiles (e.g., acyl chlorides).

-

Hydrogen bonding interactions : Critical for binding to biological targets like carbonic anhydrases .

Key Transformation:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Sulfonamide acylation | Acetyl chloride, base (e.g., Et₃N) | N-acetylated derivative |

Pyridine Amino Group Modifications

The pyridin-3-ylamino group undergoes:

-

Buchwald–Hartwig coupling : For C–N bond formation with aryl halides .

-

Protection/Deprotection : Boc (tert-butoxycarbonyl) groups are introduced using di-tert-butyl dicarbonate and removed via trifluoroacetic acid .

Protection Example:

| Step | Reagents | Yield | Reference |

|---|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate, Et₃N | 55% | |

| Deprotection | Trifluoroacetic acid in DCM | 95% |

Electrophilic Aromatic Substitution (EAS)

The benzene rings undergo EAS at positions activated by electron-donating groups:

-

Methyl group on the benzenesulfonamide directs substitutions to para positions .

-

Fluorination occurs under radical or Lewis acid-catalyzed conditions.

Substituent Effects on Reactivity:

| Position | Reactivity (Relative Rate) | Directing Group | Reference |

|---|---|---|---|

| Para to –SO₂NH– | High | Methyl | |

| Meta to –F | Moderate | Fluorine |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification:

-

Suzuki–Miyaura : Thiazole-bound aryl bromides react with boronic acids .

-

Heck reaction : Alkenes are introduced at the pyridine ring .

Optimized Conditions for Suzuki Coupling:

| Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80°C | 72% |

Oxidation and Reduction

-

Oxidation : Thiazole sulfur can oxidize to sulfoxide/sulfone using mCPBA or H₂O₂ .

-

Reduction : Nitro groups (if present) reduce to amines via H₂/Pd-C .

Oxidation Data:

| Substrate | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Thiazole-S | mCPBA | Thiazole-SO | 65% |

Microwave-Assisted Reactions

Microwave irradiation accelerates key steps:

-

Cyclocondensation : Reduces reaction time from hours to minutes (e.g., 45 min vs. 24 h) .

-

Heterocycle formation : Achieves higher yields (e.g., 85% vs. 60% under conventional heating) .

Mechanistic Insights

-

Thiazole ring formation follows a nucleophilic aromatic substitution (SNAr) mechanism.

-

Sulfonamide acylation proceeds via a two-step process: deprotonation followed by nucleophilic attack.

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling derivatization for target-specific applications. Experimental protocols and yields are optimized for scalability, as demonstrated in peer-reviewed syntheses .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyridine moieties. The compound has been evaluated for its efficacy against various cancer cell lines.

Case Study 1: Antitumor Activity

In a study assessing the anticancer properties of thiazole-pyridine hybrids, derivatives similar to 4-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide demonstrated notable growth inhibition against several human cancer cell lines. For instance, one derivative exhibited an IC50 value of 5.71 µM against breast cancer cells, outperforming the standard drug 5-fluorouracil (IC50 of 6.14 µM). The presence of electron-withdrawing groups was found to enhance the anticancer activity significantly .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole-containing compounds. A study revealed that modifications to the phenyl and pyridine rings significantly influence biological activity. For example, substituents that enhance electron-withdrawing properties tend to increase the compound's potency against various cancer types .

Other Therapeutic Applications

Beyond oncology, thiazole derivatives are being explored for their potential in treating other conditions:

- Anticonvulsant Activity : Some thiazole derivatives have shown promise in anticonvulsant assays, indicating their potential use in epilepsy treatment .

- Antimicrobial Properties : Compounds with similar thiazole structures have exhibited antimicrobial activity against various pathogens, suggesting a broader therapeutic application .

Wirkmechanismus

The mechanism of action of 4-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Overview

The compound’s key structural elements include:

- Thiazole ring : Facilitates hydrogen bonding and π-π interactions.

- Pyridin-3-ylamino group: Potential for targeted enzyme inhibition via nitrogen coordination.

- 4-Methylbenzenesulfonamide : Enhances solubility and receptor affinity.

Comparisons with structurally related compounds are summarized in Table 1.

Table 1: Structural and Functional Comparison of Analogues

Key Comparative Insights

Heterocyclic Core Modifications

- Thiazole vs. Oxazole : Replacing thiazole with oxazole (as in ) alters electronic properties and hydrogen-bonding capacity. Oxazole’s reduced basicity may decrease enzyme affinity but improve antimicrobial efficacy.

- Piperazine and Ureido Additions : Compounds like 10d–10f incorporate piperazine-ethyl acetate, enhancing solubility and enabling interactions with charged kinase domains. Their ureido groups may mimic ATP’s adenine moiety, aiding competitive inhibition.

Sulfonamide Variations

- 4-Methylbenzenesulfonamide : Present in the target compound and MP-A08 , this group improves membrane permeability and stabilizes hydrophobic binding pockets.

Biologische Aktivität

4-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide, identified by its CAS number 1797334-34-9, is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the current understanding of its biological activity, including enzyme inhibition, cytotoxic effects, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 394.5 g/mol. The compound features a thiazole ring, a pyridine moiety, and a sulfonamide group, which are known to contribute to its biological activities.

Enzyme Inhibition

Recent studies have demonstrated that this compound exhibits potent inhibition against carbonic anhydrase (CA) isoforms. Specifically, it showed an IC50 value ranging from 10.93 nM to 25.06 nM for CA IX and between 1.55 μM to 3.92 μM for CA II, indicating a strong selectivity for CA IX over CA II . This selectivity is crucial as CA IX is often overexpressed in various tumors.

Induction of Apoptosis

In vitro studies on the MDA-MB-231 breast cancer cell line revealed that the compound significantly induces apoptosis. The percentage of annexin V-FITC-positive apoptotic cells increased from 0.18% to 22.04% , indicating a substantial pro-apoptotic effect . This suggests that the compound may serve as a potential therapeutic agent in cancer treatment by promoting programmed cell death in malignant cells.

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against several bacterial strains. It exhibited significant inhibitory effects on Staphylococcus aureus at a concentration of 50 μg/mL , with an inhibition rate of 80.69% compared to the positive control . Additionally, it demonstrated anti-biofilm activity against Klebsiella pneumoniae , with inhibition rates of 79.46% .

Table 1: Summary of Biological Activities

| Activity Type | Target/Organism | IC50/Effectiveness |

|---|---|---|

| Enzyme Inhibition | CA IX | 10.93 - 25.06 nM |

| CA II | 1.55 - 3.92 μM | |

| Apoptosis Induction | MDA-MB-231 Cell Line | Annexin V-FITC-positive increase: 22-fold |

| Antimicrobial | S. aureus | 80.69% inhibition at 50 μg/mL |

| K. pneumonia | 79.46% anti-biofilm activity |

Case Studies

- Breast Cancer Treatment : A study focused on the cytotoxic effects of various benzenesulfonamide derivatives, including our compound, found that it significantly increased apoptosis in breast cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Antibacterial Efficacy : Another research effort assessed the antibacterial efficacy of thiazole derivatives and found that compounds similar to ours showed promising results against Gram-positive and Gram-negative bacteria, supporting its use in treating bacterial infections .

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide?

- Methodology : The compound can be synthesized via a two-step process:

Thiazole Formation : React 4-(pyridin-3-ylamino)thiazol-4-ylphenylamine with 4-methylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the pure product.

- Key Reference : A similar sulfonamide-thiazole synthesis was achieved using 4-p-tolyl-thiazol-2-ylamine and 4-methylbenzenesulfonyl chloride, yielding crystalline products suitable for X-ray analysis .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR to confirm the sulfonamide linkage, thiazole ring, and aromatic proton environments.

- IR Spectroscopy : Identify sulfonamide S=O stretching (~1350–1300 cm) and N-H bending (~1550 cm) bands.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- UV-Vis : Analyze π→π* transitions in the thiazole and pyridine moieties (e.g., λmax ~260–300 nm).

Q. What is the structural significance of the pyridin-3-ylamino-thiazole moiety in this compound?

- Methodology : The thiazole ring acts as a rigid scaffold, while the pyridin-3-ylamino group enhances hydrogen-bonding potential. Computational modeling (DFT or molecular docking) can predict interactions with biological targets (e.g., kinases or enzymes).

- Experimental Support : Sulfonamide-thiazole derivatives are structurally analogous to bioactive compounds with antimicrobial and kinase-inhibitory properties .

Advanced Research Questions

Q. How can synthetic yield be optimized using Design of Experiments (DoE)?

- Methodology :

- Factors : Vary reaction temperature, solvent polarity, and stoichiometry of sulfonyl chloride.

- Response Surface Modeling : Use software (e.g., JMP or Minitab) to identify optimal conditions.

- Flow Chemistry : Implement continuous-flow systems to control exothermic reactions and improve reproducibility .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. IR) during characterization?

- Methodology :

Repeat Experiments : Ensure consistency in sample preparation (e.g., deuterated solvents, dry samples).

2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations.

X-ray Crystallography : Definitive resolution of molecular geometry, as demonstrated for analogous sulfonamide-thiazole structures .

- Example : Discrepancies in NH proton signals may arise from tautomerism; X-ray data can confirm the dominant tautomeric form .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

- Methodology :

- Lipophilicity (LogP) : Calculate using software like MarvinSuite or ACD/Labs. The methyl and sulfonamide groups influence solubility.

- Metabolic Stability : Apply CYP450 enzyme docking simulations (e.g., AutoDock Vina) to assess susceptibility to oxidation.

- ADMET Prediction : Tools like SwissADME or ADMETlab2.0 can model absorption and toxicity profiles.

- Validation : Compare computational results with in vitro assays (e.g., hepatic microsome stability tests).

Q. How to design a bioactivity screening protocol for kinase inhibition?

- Methodology :

Target Selection : Focus on kinases with known sensitivity to sulfonamide-thiazole derivatives (e.g., Nek2 or EGFR).

In Vitro Assays : Use fluorescence-based ATP-competitive inhibition assays (e.g., Z′-LYTE™ kinase kit).

Dose-Response Curves : Determine IC50 values across 0.1–100 µM concentrations.

Selectivity Screening : Test against a panel of 50+ kinases to identify off-target effects.

Data Contradiction Analysis

Q. Conflicting solubility data in polar vs. nonpolar solvents: How to interpret?

- Methodology :

- Solubility Testing : Perform shake-flask experiments in buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol).

- Thermodynamic Analysis : Calculate Hansen solubility parameters to explain deviations.

- Crystallinity Impact : Poorly crystalline batches may exhibit higher apparent solubility due to amorphous content.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.